molecular formula C11H13FN2O2 B8517918 1-(2-Fluoro-3-nitrobenzyl)pyrrolidine

1-(2-Fluoro-3-nitrobenzyl)pyrrolidine

Cat. No.: B8517918
M. Wt: 224.23 g/mol
InChI Key: BXYNRDQUWXDMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-3-nitrobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

1-[(2-fluoro-3-nitrophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13FN2O2/c12-11-9(8-13-6-1-2-7-13)4-3-5-10(11)14(15)16/h3-5H,1-2,6-8H2

InChI Key

BXYNRDQUWXDMEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(bromomethyl)-2-fluoro-3-nitrobenzene (2.00 g, 8.54 mmol) and pyrrolidine (0.91 g, 12.82 mmol) in CH2Cl2 (15 mL) was added triethylamine (1.72 g, 17.08 mmol) dropwise at 0° C. The mixture was stirred at room temperature overnight and then evaporated to dryness under reduced pressure. The residue was diluted with water (15 mL) and extracted with EtOAc (2×30 mL). The EtOAc solution was washed with brine (20 mL), dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 1-(2-fluoro-3-nitrobenzyl)pyrrolidine (1.20 g, 63%) as a viscous oil. 1H NMR (400 MHz, CD3OD): δ 8.02-7.97 (m, 1H), 7.81-7.76 (m, 1H), 7.36 (td, 1H, J=8.0, 1.2 Hz), 3.81 (d, 1H, J=2.0 Hz), 2.62-2.58 (m, 4H), 1.84-1.80 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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